Cas no 72114-82-0 (2-Hydroxy-2-(trifluoromethyl)butyric acid)
2-Hydroxy-2-(trifluoromethyl)butyric acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-DICHLORO-1-PROPENE
- 2-HYDROXY-2-(TRIFLUOROMETHYL)BUTYRIC ACID
- DTXSID10379390
- AKOS005254983
- MFCD00190638
- SCHEMBL1000252
- 2-hydroxy-2-(trifluoromethyl)butanoic Acid
- HPUAIGRGCRIKGO-UHFFFAOYSA-N
- 114645-35-1
- FT-0612524
- A803211
- 2-hydroxy-2-(trifluoromethyl)butanoicAcid
- 72114-82-0
- Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-
- 2-oxidanyl-2-(trifluoromethyl)butanoic acid
- 2-Hydroxy-2-(trifluoromethyl)butyric acid
-
- MDL: MFCD00190638
- Inchi: 1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)
- InChI Key: HPUAIGRGCRIKGO-UHFFFAOYSA-N
- SMILES: FC(C(C(=O)O)(CC)O)(F)F
Computed Properties
- Exact Mass: 172.03471
- Monoisotopic Mass: 172.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.438
- Boiling Point: 195-198ºC
- Flash Point: 109.6°C
- Refractive Index: 1.395
- PSA: 57.53
- LogP: 0.77440
2-Hydroxy-2-(trifluoromethyl)butyric acid Security Information
- Risk Phrases:R34;R36/37/38
- Safety Term:R26;R36/37/39
2-Hydroxy-2-(trifluoromethyl)butyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H712120-50mg |
2-Hydroxy-2-(trifluoromethyl)butyric acid |
72114-82-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H712120-100mg |
2-Hydroxy-2-(trifluoromethyl)butyric acid |
72114-82-0 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H712120-500mg |
2-Hydroxy-2-(trifluoromethyl)butyric acid |
72114-82-0 | 500mg |
$ 230.00 | 2022-06-04 | ||
| Fluorochem | 001576-1g |
2-Hydroxy-2-(trifluoromethyl)butanoic acid |
72114-82-0 | 90% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 001576-5g |
2-Hydroxy-2-(trifluoromethyl)butanoic acid |
72114-82-0 | 90% | 5g |
£115.00 | 2022-03-01 | |
| Fluorochem | 001576-25g |
2-Hydroxy-2-(trifluoromethyl)butanoic acid |
72114-82-0 | 90% | 25g |
£472.00 | 2022-03-01 | |
| Apollo Scientific | PC4863-250mg |
2-Hydroxy-2-(trifluoromethyl)butanoic acid |
72114-82-0 | 97% | 250mg |
£19.00 | 2025-02-21 | |
| Apollo Scientific | PC4863-1g |
2-Hydroxy-2-(trifluoromethyl)butanoic acid |
72114-82-0 | 97% | 1g |
£57.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1259111-1g |
Butanoic acid, 2-hydroxy-2-(trifluoromethyl)- |
72114-82-0 | 90% | 1g |
$260 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1259111-5g |
Butanoic acid, 2-hydroxy-2-(trifluoromethyl)- |
72114-82-0 | 90% | 5g |
$525 | 2024-07-28 |
2-Hydroxy-2-(trifluoromethyl)butyric acid Suppliers
2-Hydroxy-2-(trifluoromethyl)butyric acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-Hydroxy-2-(trifluoromethyl)butyric acid
Exploring the Potential of 2,3-DICHLORO-1-PROPENE: A Comprehensive Overview
The compound 2,3-DICHLORO-1-PROPENE, also known by its CAS Registry Number 72114-82-0, is a versatile and significant molecule in various industrial and scientific applications. This alkenyl chloride derivative has garnered attention due to its unique chemical properties and wide-ranging uses across multiple sectors, including pharmaceuticals, agriculture, and materials science.
Known for its chemical stability and reactive double bond, 2,3-DICHLORO-1-PROPENE serves as an important intermediate in the synthesis of various organic compounds. Its structure, featuring two chlorine atoms at positions 2 and 3 on a propene backbone, makes it highly reactive yet stable enough for controlled reactions under specific conditions.
Recent studies have highlighted the potential of 2,3-DICHLORO-1-PROPENE in the development of novel agrochemicals. Researchers have explored its role in creating more efficient and environmentally friendly pesticides, leveraging its ability to participate in complex organic reactions that yield bioactive compounds. These advancements underscore the compound's importance in sustainable agriculture.
Moreover, the compound has shown promise in pharmaceutical research. Its unique structure allows for the synthesis of biologically active molecules, including those with potential anticancer and anti-inflammatory properties. Ongoing investigations into its reactivity and selectivity are paving the way for innovative drug discovery methodologies.
One of the most notable aspects of 2,3-DICHLORO-1-PROPENE is its chemical versatility. It can undergo a variety of reactions, including addition, substitution, and polymerization, making it a valuable tool in organic synthesis. This adaptability has led to its use in creating advanced materials, such as polymers with tailored properties for specific applications.
Recent advancements in green chemistry have also turned the spotlight on 2,3-DICHLORO-1-PROPENE. Its role in enabling cleaner and more efficient chemical processes aligns with global efforts to reduce environmental impact. By optimizing its use in industrial settings, scientists aim to develop more sustainable practices across multiple industries.
As research into 2,3-DICHLORO-1-PROPENE continues, new applications are being discovered, further solidifying its importance in modern science and industry. Its unique combination of reactivity and stability makes it an indispensable tool for innovation in fields ranging from medicine to materials science.
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